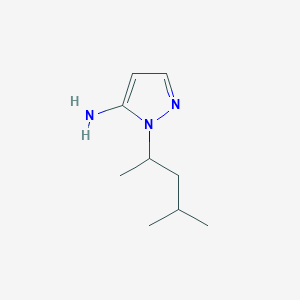
1-(4-methylpentan-2-yl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound includes its IUPAC name, common names, and structural formula. The IUPAC name is based on the rules set by the International Union of Pure and Applied Chemistry. Common names are often historical and may not reflect the chemical nature of a compound .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, optical activity, and reactivity .科学的研究の応用
Synthesis and Characterization
1-(4-methylpentan-2-yl)-1H-pyrazol-5-amine and its derivatives have been widely investigated for their synthesis, characterization, and potential applications in various fields of scientific research. For instance, the synthesis and characterization of pyrazole derivatives have revealed their structure through multiple spectroscopic methods and X-ray crystallography, highlighting their potential for antitumor, antifungal, and antibacterial activities (Titi et al., 2020). This demonstrates the chemical versatility of 1-(4-methylpentan-2-yl)-1H-pyrazol-5-amine and its derivatives, providing a foundation for the development of new pharmacophores with significant biological activity.
Biological Activities
Research has also focused on the biological activities of pyrazole derivatives. The inhibitory effects of bipyrazolic compounds on corrosion in acidic media suggest potential applications in materials science, particularly in the protection of metals against corrosion (Chetouani et al., 2005). Additionally, kinetic analyses for the synthesis of optically pure regioisomers have been explored for their potential in producing compounds with significant biological activities (Jou-yan Kao & S. Tsai, 2016), demonstrating the compound's relevance in pharmaceutical manufacturing and medicinal chemistry.
Advanced Materials and Sensing Applications
The development of highly water-soluble fluorescent and colorimetric pH probes based on pyrazole derivatives highlights their utility in sensing applications. Such probes can be utilized for monitoring pH changes in various environments, including intracellular pH imaging, due to their high stability, selectivity, and significant Stokes shifts (Diana et al., 2020). This underscores the compound's potential in developing advanced materials for environmental monitoring, healthcare, and diagnostic applications.
Catalysis and Chemical Transformations
In catalysis, the one-pot tandem hydroamination/hydrosilation reactions catalyzed by cationic iridium(I) complexes have been explored, demonstrating the compound's versatility in facilitating efficient and selective chemical transformations (Field et al., 2003). This research points to the potential of 1-(4-methylpentan-2-yl)-1H-pyrazol-5-amine derivatives in catalysis, offering pathways for the development of novel catalytic systems for industrial applications.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(4-methylpentan-2-yl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-7(2)6-8(3)12-9(10)4-5-11-12/h4-5,7-8H,6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJCCCHBIFUABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)N1C(=CC=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylpentan-2-yl)-1H-pyrazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

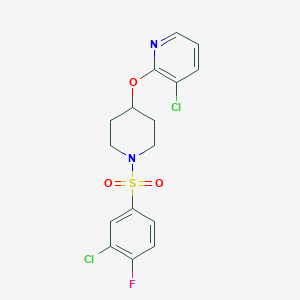
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2891067.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2891068.png)
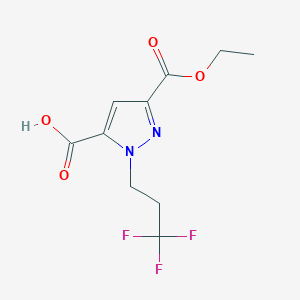
![4-{[(4-Methylbenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine](/img/structure/B2891071.png)
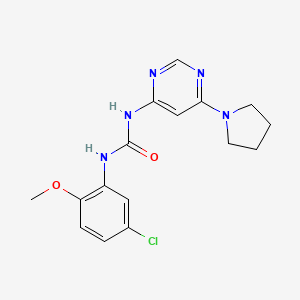
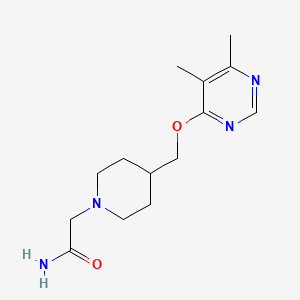
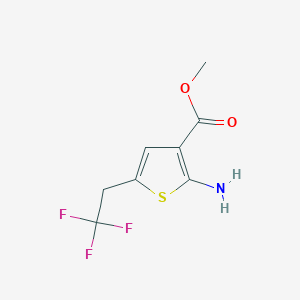
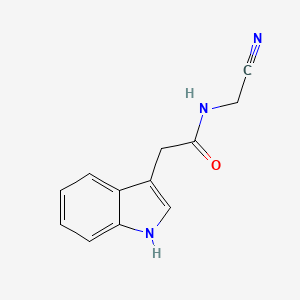
![N-cyclohexyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2891079.png)

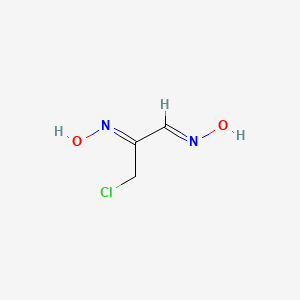
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)methanesulfonamide](/img/structure/B2891083.png)
![4-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-yl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2891089.png)